molecular formula C23H36O4 B1264341 Broussonetone C

Broussonetone C

Cat. No.: B1264341
M. Wt: 376.5 g/mol
InChI Key: GPDYNSLXYAITQJ-SKUUYEPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Broussonetone C is a diterpenoid compound isolated from the leaves of Broussonetia papyrifera (paper mulberry), a plant widely studied for its medicinal and cosmetic applications . It belongs to the abietane diterpenoid class, characterized by a tricyclic framework with varying oxygenated functional groups. While structurally related to other broussonetones (A and B), this compound is distinguished by its unique substitution pattern, which influences its biological activity and stability .

Properties

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

(1'R,2'S,4R,4'R,9'S,10'S,13'S)-2'-hydroxy-2,2,5',5',9'-pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]-3'-one

InChI

InChI=1S/C23H36O4/c1-19(2)9-6-10-21(5)15-8-7-14-11-22(15,18(25)16(24)17(19)21)12-23(14)13-26-20(3,4)27-23/h14-15,17-18,25H,6-13H2,1-5H3/t14-,15-,17+,18+,21-,22+,23-/m0/s1

InChI Key

GPDYNSLXYAITQJ-SKUUYEPTSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1C(=O)[C@H]([C@]34[C@H]2CC[C@@H](C3)[C@]5(C4)COC(O5)(C)C)O)(C)C

Canonical SMILES

CC1(CCCC2(C1C(=O)C(C34C2CCC(C3)C5(C4)COC(O5)(C)C)O)C)C

Synonyms

broussonetone C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Broussonetone A and Broussonetone B

Broussonetones A, B, and C share a common abietane diterpenoid skeleton but differ in oxidation states and substituents (Table 1).

Compound Structural Features Source Key Biological Activities References
Broussonetone A Dimeric abietane with a 19(4→3)-abeo modification Broussonetia papyrifera Antityrosinase, antioxidant
Broussonetone B Monomeric abietane with hydroxylation at C-12 Broussonetia papyrifera Anti-inflammatory, cytotoxic
Broussonetone C Oxidized abietane with a ketone group at C-3 Broussonetia papyrifera Putative tyrosinase inhibition
  • Stability : Broussonetone A degrades significantly at 45°C, with only 30% remaining after 24 weeks . Similar thermal sensitivity is hypothesized for this compound, though experimental data are lacking.
  • Biosynthetic Pathways: Broussonetones A and B are produced in Salvia spp. via oxidative dimerization of abietane precursors , while this compound in B. papyrifera likely arises from late-stage oxidation of a monomeric precursor .

Kazinol C and Broussonin C

These compounds, isolated from Broussonetia kazinoki, are functionally analogous to broussonetones but belong to the flavan class. Kazinol C exhibits stronger antioxidant activity than this compound, while Broussonin C shows anti-proliferative effects against cancer cells .

Comparison with Functionally Similar Compounds

Ferruginol

Ferruginol, an abietane diterpenoid from Salvia corrugata, shares a tricyclic core with this compound but lacks the C-3 ketone. It demonstrates antimicrobial and anti-inflammatory properties, contrasting with this compound’s focus on dermatological applications .

Agastol

Agastol, a 19(4→3)-abeo-abietane diterpenoid, is structurally closer to Broussonetone A. Its presence in Agastache rugosa and Salvia spp. highlights the taxonomic diversity of abietane derivatives compared to the Broussonetia-specific broussonetones .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Broussonetone C in plant extracts, and how can their accuracy be optimized?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection at 340 nm is widely used to quantify this compound, as it effectively captures flavonoid-related absorbance peaks . Thin-layer chromatography (TLC) can supplement HPLC for preliminary qualitative analysis. To enhance accuracy, researchers should:

  • Calibrate instruments using purified this compound standards.
  • Validate methods via spike-recovery tests to account for matrix effects in plant extracts.
  • Monitor peak integrity over time to detect degradation, especially when stored above 4°C .

Q. How can researchers ensure reproducibility in isolating this compound from Broussonetia papyrifera?

  • Methodological Answer : Follow protocols for solvent extraction (e.g., ethanol/water mixtures) and column chromatography using silica gel or Sephadex LH-20, as detailed in phytochemical studies . Document parameters such as solvent ratios, temperature, and centrifugation speeds. Include purity assessments via NMR and mass spectrometry, and cross-reference with published spectral data .

Q. What are the primary biological activities of this compound, and how are these assays standardized?

  • Methodological Answer : this compound is evaluated for antityrosinase and antioxidant activities. Standardize assays by:

  • Using mushroom tyrosinase for enzyme inhibition studies, with L-DOPA as a substrate.
  • Employing DPPH or ABTS radical scavenging assays for antioxidant activity, with ascorbic acid as a positive control.
  • Reporting IC50 values in triplicate to ensure statistical robustness .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the thermal degradation kinetics of this compound in plant extracts?

  • Methodological Answer :

  • Design : Conduct accelerated stability studies at 4°C, 25°C (RT), and 45°C over 24 weeks. Collect samples at fixed intervals (e.g., weeks 0, 4, 12, 24).
  • Analysis : Monitor degradation via HPLC peak area reduction and correlate with activity loss using Arrhenius equations to predict shelf-life .
  • Controls : Include inert atmosphere (N2) conditions to assess oxidative vs. thermal degradation pathways.

Q. What strategies resolve contradictions between in vitro antityrosinase activity and in vivo efficacy of this compound?

  • Methodological Answer :

  • Data Triangulation : Compare results across cell-based models (e.g., B16 melanoma cells), ex vivo skin models, and clinical trials.
  • Bioavailability Studies : Evaluate absorption and metabolism using Caco-2 cell monolayers or murine models to identify pharmacokinetic barriers.
  • Mechanistic Studies : Use molecular docking to assess binding affinity to human vs. mushroom tyrosinase isoforms, which may explain efficacy gaps .

Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s role in oxidative stress pathways?

  • Methodological Answer :

  • Feasible : Prioritize assays with accessible tools (e.g., fluorescent ROS probes in cell cultures).
  • Novel : Investigate synergistic effects with other phytochemicals (e.g., apigenin) from B. papyrifera.
  • Ethical : Use animal models only after in vitro confirmation of safety (e.g., cytotoxicity assays).
  • Relevant : Align with gaps in understanding natural tyrosinase inhibitors for dermatological applications .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer :

  • Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC50 and EC50 values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals and effect sizes to contextualize biological significance beyond p-values .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., varying antioxidant activity across studies), conduct meta-analyses to identify confounding variables such as extraction solvents or assay protocols .
  • Replicability : Adhere to the Beilstein Journal’s guidelines for detailed experimental reporting, including raw data deposition in supplementary materials .
  • Ethical Compliance : For in vivo studies, obtain institutional review board (IRB) approval and document animal welfare protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Broussonetone C
Reactant of Route 2
Broussonetone C

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